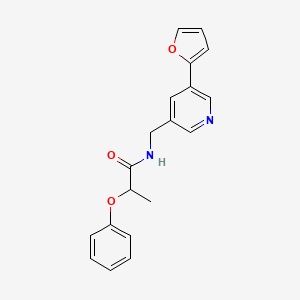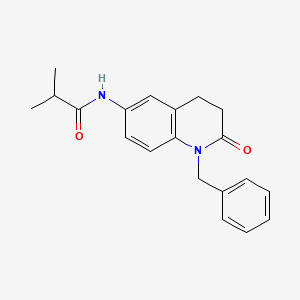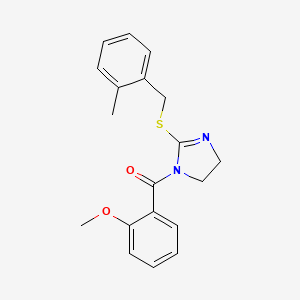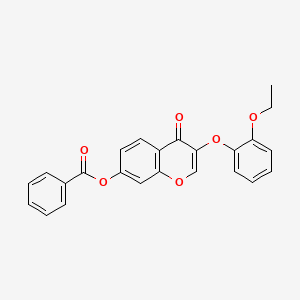
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, other names or identifiers, and its structural formula.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors.Molecular Structure Analysis
Scientists often use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity.科学的研究の応用
Heterocyclic Chemistry and Drug Discovery
Furan derivatives, including those structurally related to the specified compound, play a crucial role in the development of therapeutic agents. For instance, furan and pyridine-based bisamides have been explored as supramolecular gelators, highlighting the importance of heteroatoms in modulating self-assembly behavior, which is crucial for drug delivery systems and material science applications Santanu Panja, Sumit Ghosh, K. Ghosh, 2018. Additionally, thieno[2,3-b]pyridines and furo[2,3-b]pyridines have been synthesized and tested for their antiproliferative activity against various cancer cell lines, demonstrating the potential of such compounds in cancer therapy Joyce Hung, H. Arabshahi, E. Leung, J. Reynisson, D. Barker, 2014.
Molecular Targeting and Imaging
Compounds structurally related to furan derivatives have also been utilized in targeting specific molecular receptors, offering promising applications in diagnostic imaging. For example, a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker, highlights the potential of furan derivatives in imaging neuroinflammation and contributing to the understanding and treatment of neuropsychiatric disorders A. Horti, R. Naik, C. Foss, I. Minn, Varia Misheneva, Yong Du, Yuchuan Wang, W. B. Mathews, Yunkou Wu, Andrew W. Hall, C. Lacourse, Hye-Hyun Ahn, Hwanhee Nam, Wojciech G. Lesniak, H. Valentine, O. Pletnikova, J. Troncoso, Matthew D. Smith, P. Calabresi, A. Savonenko, R. Dannals, M. Pletnikov, M. Pomper, 2019.
Material Science and Chemical Synthesis
In the realm of material science, furan derivatives have been employed as building blocks for polymers with unique properties. Research into hyperbranched aromatic polyamides, for instance, demonstrates the versatility of furan-based compounds in creating materials with potential applications in plastics and fine chemicals, underscoring their importance in sustainable material development Gang Yang, M. Jikei, M. Kakimoto, 1999.
Safety And Hazards
Scientists look at the compound’s toxicity, flammability, and other hazards. They also study how to handle and dispose of it safely.
将来の方向性
Based on the results of their studies, scientists may suggest future research directions. This could include potential applications of the compound, or further studies to better understand its properties.
特性
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14(24-17-6-3-2-4-7-17)19(22)21-12-15-10-16(13-20-11-15)18-8-5-9-23-18/h2-11,13-14H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUOBNBLCKMFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CC=CO2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2650358.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2650359.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2650360.png)

![(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2650364.png)
![1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2650366.png)


![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)


![3-[4-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B2650378.png)

![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)